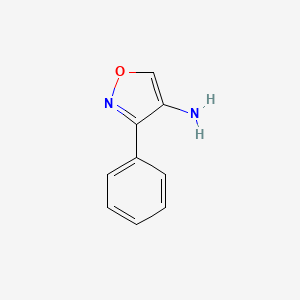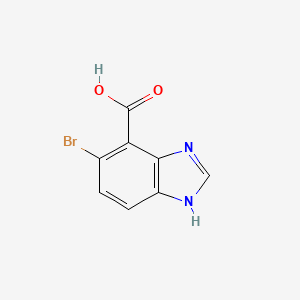
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionicAcid,N-HydroxysuccinimideEster
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is a chemical compound known for its utility in bioconjugation. This compound is primarily used to attach biotin to proteins and other molecules via a cleavable connector arm. The biotinylation process is crucial in various biochemical applications, including affinity purification and labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester involves multiple steps. The process typically starts with the preparation of biotinylated aminocaproic acid, which is then reacted with 4-hydroxyphenylpropionic acid. The final step involves the esterification of the product with N-hydroxysuccinimide under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The compound is often produced in a solid form and stored under inert atmosphere at low temperatures to maintain stability.
化学反应分析
Types of Reactions
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. The ester group is reactive towards nucleophiles, allowing the biotin moiety to be transferred to various substrates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines and thiols. The reactions are typically carried out in organic solvents such as methanol or dimethyl sulfoxide (DMSO) under mild conditions to prevent degradation of the biotin moiety.
Major Products
The major products formed from these reactions are biotinylated proteins or other biomolecules. The biotin tag facilitates subsequent purification or detection steps in biochemical assays.
科学研究应用
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is widely used in scientific research due to its ability to biotinylate proteins and other molecules. Its applications include:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Facilitates the study of protein-protein interactions through affinity purification.
Medicine: Used in diagnostic assays and therapeutic research to label and track biomolecules.
Industry: Employed in the production of biotinylated reagents for biochemical assays and diagnostic kits.
作用机制
The compound exerts its effects through the formation of a stable amide bond between the biotin moiety and the target molecule. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, allowing efficient transfer of the biotin tag. The biotinylated molecules can then interact with avidin or streptavidin, facilitating their detection or purification.
相似化合物的比较
Similar Compounds
Biotinyl-N-hydroxysuccinimide ester: Another biotinylation reagent with similar applications.
Biotinyl-3,6-dioxaoctanediamine: Used for biotinylation with a different linker structure.
Biotinyl-PEG-NHS ester: Utilizes polyethylene glycol (PEG) as a linker for biotinylation.
Uniqueness
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is unique due to its specific linker structure, which provides a balance between stability and reactivity. This makes it particularly suitable for applications requiring efficient and stable biotinylation.
属性
分子式 |
C28H36N4O8S |
|---|---|
分子量 |
588.7 g/mol |
IUPAC 名称 |
[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoate |
InChI |
InChI=1S/C28H36N4O8S/c33-22(7-4-3-6-21-27-20(17-41-21)30-28(38)31-27)29-15-5-1-2-8-25(36)39-19-11-9-18(10-12-19)16-26(37)40-32-23(34)13-14-24(32)35/h9-12,20-21,27H,1-8,13-17H2,(H,29,33)(H2,30,31,38) |
InChI 键 |
XOQZGRUKPCANAL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15124911.png)
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B15124914.png)
![3-[1'(R)-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one](/img/structure/B15124920.png)
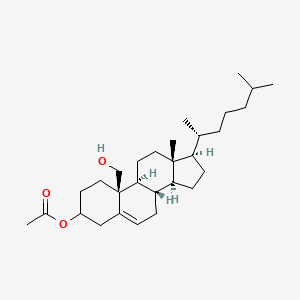
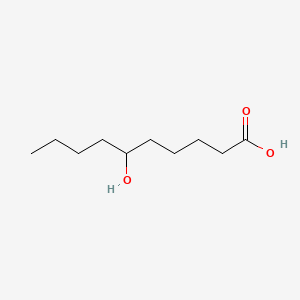
![1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B15124932.png)
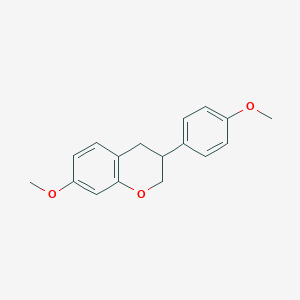
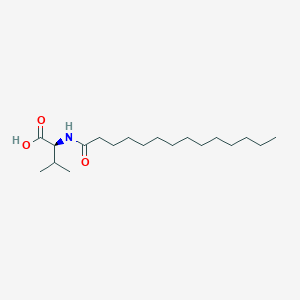
![7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid](/img/structure/B15124942.png)
![7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B15124962.png)
![6-(Benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B15124963.png)

